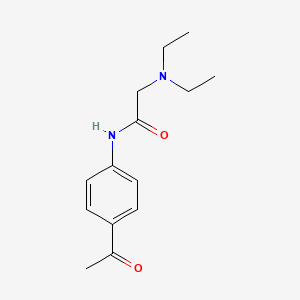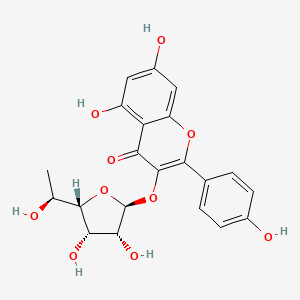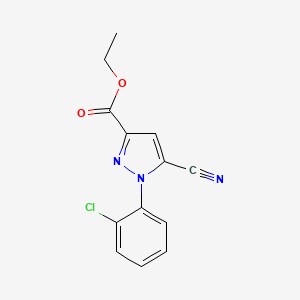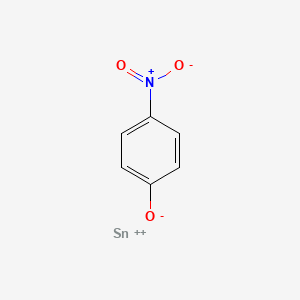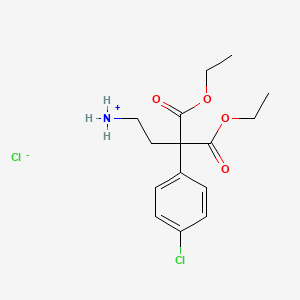
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is an organic compound that belongs to the class of malonic esters It is characterized by the presence of an aminoethyl group, a p-chlorophenyl group, and a malonate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which converts diethyl malonate into its enolate ion. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction desired.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Amines and Amides: Formed through substitution reactions involving the aminoethyl group.
Scientific Research Applications
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications .
Mechanism of Action
The mechanism of action of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the p-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the aminoethyl and p-chlorophenyl groups.
Diethyl Aminomalonate: Contains an amino group but lacks the p-chlorophenyl group.
Diethyl (p-chlorophenyl)malonate: Contains the p-chlorophenyl group but lacks the aminoethyl group.
Uniqueness
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is unique due to the presence of both the aminoethyl and p-chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67465-31-0 |
|---|---|
Molecular Formula |
C15H21Cl2NO4 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-ethoxy-3-ethoxycarbonyl-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C15H20ClNO4.ClH/c1-3-20-13(18)15(9-10-17,14(19)21-4-2)11-5-7-12(16)8-6-11;/h5-8H,3-4,9-10,17H2,1-2H3;1H |
InChI Key |
LWBPUPOTPPBCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)Cl)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
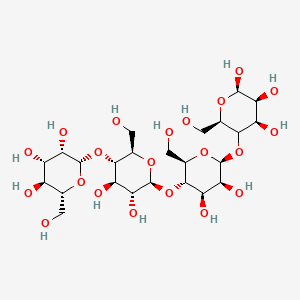

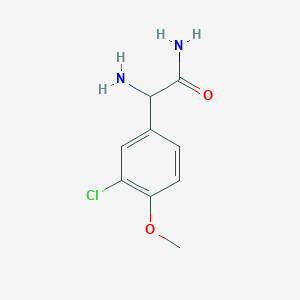
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)


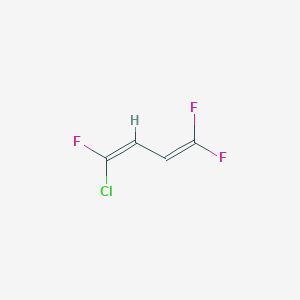
![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
